Cas no 23459-49-6 (Acetamide,2-chloro-N-(1-phenylpropyl)-)
23459-49-6 structure
Product Name:Acetamide,2-chloro-N-(1-phenylpropyl)-
CAS-nummer:23459-49-6
MF:C11H14ClNO
MW:211.687962055206
CID:278635
PubChem ID:31911
Update Time:2025-04-19
Acetamide,2-chloro-N-(1-phenylpropyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetamide,2-chloro-N-(1-phenylpropyl)-
- 2-chloro-N-(1-phenylpropyl)acetamide
- Acetamide, 2-chloro-N-(alpha-ethylbenzyl)-
- ACETAMIDE, 2-CHLORO-N-(1-PHENYLPROPYL)-
- 23459-49-6
- BRN 2104130
- N-(alpha-Ethylbenzyl)-chloroacetamide [French]
- DTXSID70946123
- 2-Chloro-N-(1-phenylpropyl)ethanimidic acid
-
- Inchi: 1S/C11H14ClNO/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
- InChI-sleutel: YCEXPRWFCHQZFS-UHFFFAOYSA-N
- LACHT: ClCC(NC(C1C=CC=CC=1)CC)=O
Berekende eigenschappen
- Exacte massa: 211.07652
- Monoisotopische massa: 211.076
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 178
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.1A^2
- XLogP3: 2.6
Experimentele eigenschappen
- Dichtheid: 1.115
- Kookpunt: 371.8°Cat760mmHg
- Vlampunt: 178.7°C
- Brekindex: 1.524
- PSA: 29.1
Acetamide,2-chloro-N-(1-phenylpropyl)- Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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